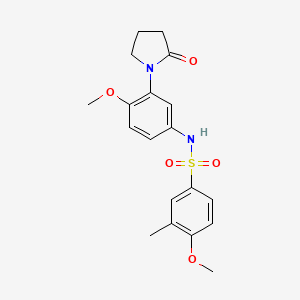

4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-11-15(7-9-17(13)25-2)27(23,24)20-14-6-8-18(26-3)16(12-14)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVERVCHNOOKXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 302.37 g/mol. The structure features a methoxy-substituted phenyl ring and a pyrrolidinone moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in cancer cell proliferation. For instance, it is hypothesized to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell division .

- Cell Growth Regulation : Studies have demonstrated that related sulfonamide derivatives can downregulate proteins essential for cell growth, thereby exhibiting potential anti-cancer properties .

- Protein Binding : The compound's structure suggests it could interact with various proteins, impacting their function and leading to altered cellular responses.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in several contexts:

Antitumor Activity

Research has shown that sulfonamide derivatives can exhibit significant antitumor activity. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer cells through the downregulation of DHFR. This suggests a potential role in overcoming resistance mechanisms observed with traditional chemotherapeutics like methotrexate .

- Animal Models : Preclinical studies using animal models have indicated that administration of this compound leads to reduced tumor sizes and improved survival rates compared to control groups, underscoring its potential as an anti-cancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of this compound is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. Inhibiting PDE4 can lead to therapeutic effects in conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors are known to reduce inflammation and improve lung function.

- Asthma : Similar mechanisms apply, where reducing inflammation can alleviate symptoms.

The compound has shown promise in preclinical studies for its ability to selectively inhibit PDE4 without inducing side effects commonly associated with non-selective inhibitors .

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. The incorporation of the pyrrolidinone moiety enhances its interaction with bacterial cell membranes, leading to increased efficacy against various strains .

Neuroprotective Effects

Studies have suggested that compounds similar to 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases, where maintaining cyclic nucleotide levels can protect neuronal cells from apoptosis and oxidative stress .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: The pyrrolidinone in the target compound provides a hydrogen-bond acceptor, contrasting with the tetrazole in (a carboxylic acid bioisostere) and the α,β-unsaturated ketone in (electrophilic warhead). These differences impact target selectivity and pharmacokinetics .

Synthetic Strategies: Sulfonamide formation in the target compound likely involves coupling a sulfonyl chloride with a substituted aniline (e.g., 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline), analogous to methods in for sulfonohydrazides . Microwave-assisted synthesis () or palladium-catalyzed cross-coupling () may optimize yields for complex analogs .

Biological Relevance: The fluorinated chromene-pyrazolopyrimidine system in suggests kinase inhibitory activity, while the target compound’s pyrrolidinone may favor protease or phosphatase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.